molecular formula C23H25ClN2OS B11309689 3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11309689
M. Wt: 413.0 g/mol
InChI Key: UANUJAHCIKIGMK-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is an organic compound belonging to the benzothiophene class This compound is characterized by the presence of a benzothiophene core, substituted with a chloro group at the 3-position, a methyl group at the 6-position, and a carboxamide group at the 2-position The carboxamide group is further substituted with a 2-phenyl-2-(piperidin-1-yl)ethyl moiety

Preparation Methods

The synthesis of 3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction typically involves the use of a boronic acid or ester and a halide, catalyzed by a palladium complex. The reaction conditions are generally mild and tolerant of various functional groups.

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine .

Substitution reactions, such as nucleophilic substitution, can occur at the chloro group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include nucleophiles such as amines, thiols, and alkoxides .

Comparison with Similar Compounds

3-chloro-6-methyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as 6-chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]benzyl]imidazo[1,2-a]pyridine-3-carboxamide . While both compounds share structural similarities, they differ in their specific substituents and overall molecular architecture.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25ClN2OS

Molecular Weight

413.0 g/mol

IUPAC Name

3-chloro-6-methyl-N-(2-phenyl-2-piperidin-1-ylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H25ClN2OS/c1-16-10-11-18-20(14-16)28-22(21(18)24)23(27)25-15-19(17-8-4-2-5-9-17)26-12-6-3-7-13-26/h2,4-5,8-11,14,19H,3,6-7,12-13,15H2,1H3,(H,25,27)

InChI Key

UANUJAHCIKIGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4)Cl

Origin of Product

United States

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